4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide - 899990-57-9

4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide

Catalog Number: EVT-3024331
CAS Number: 899990-57-9
Molecular Formula: C17H16N4O2
Molecular Weight: 308.341
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide:

  • Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent. []
  • Relevance: This compound shares the 1-methyl-1H-indol-3-yl moiety with the target compound, 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide. Both compounds feature this substituted indole group as a key structural element, suggesting potential similarities in their chemical properties or biological activities. []

(2E)-1-(1-Methyl-1H-indol-3-yl)-3-phenylprop-2-en-1-one:

  • Compound Description: This chalcone derivative was investigated for its antimalarial activity through molecular docking studies targeting the Plasmodium falciparum dihydrofolate reductase - thymidylate synthase (PfDHFR-TS) enzyme. The study highlighted its potential as an antimalarial candidate. []
  • Relevance: This compound, like the target compound 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide, features the 1-methyl-1H-indol-3-yl group. This shared structural element suggests that both compounds belong to a broader class of 1-methyl-1H-indol-3-yl derivatives, which might share similar chemical properties or exhibit activities in biological systems. []

N-{2-[(2-Dimethylaminoethyl)-methyl-amino]-5-[4-(1-methyl-1H-indol-3-yl)-pyrimidin-2-ylamino]-4-methoxyphenyl}acrylamide dichloroacetate:

  • Compound Description: This compound represents a novel class of EGFR inhibitors developed for cancer treatment. []
  • Relevance: Similar to 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide, this compound contains the 1-methyl-1H-indol-3-yl group. This structural commonality suggests they might belong to a similar chemical class with potential for comparable biological interactions, particularly related to EGFR inhibition. []

4-([1,1'-Biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (DRC-KS1):

  • Compound Description: DRC-KS1 was identified through computational docking studies as a potential inhibitor of Staphylococcus aureus Sortase A. []
  • Relevance: Although DRC-KS1 does not share direct structural similarity with 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide, it's included as it was identified through a similar computational approach targeting Sortase A inhibition. This suggests that both compounds, despite structural differences, could potentially target similar biological pathways or mechanisms. []

(Z)-3-Methyl-4-((5-nitro-1H-indol-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one (DRC-KS2):

  • Compound Description: Similar to DRC-KS1, DRC-KS2 emerged as a potent Staphylococcus aureus Sortase A inhibitor from computational docking models. []
  • Relevance: While DRC-KS2 lacks a direct structural resemblance to 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide, it's included due to its identification via computational methods targeting Sortase A. This suggests that both compounds, despite their different structures, might potentially interact with similar biological targets or pathways. []

4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide:

  • Compound Description: This compound, an analog of TAS-116, acts as a selective inhibitor of HSP90α and HSP90β, crucial proteins in the heat shock protein 90 (HSP90) family. []
  • Relevance: This compound, while not directly structurally similar to 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide, offers valuable insights into designing selective HSP90 inhibitors. Understanding its structure-activity relationship might provide valuable clues for developing related compounds with improved selectivity profiles. []

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523):

  • Compound Description: Identified as a potent and orally active leukotriene receptor antagonist, this compound shows promise for treating respiratory diseases like asthma. []
  • Relevance: This compound, like the target compound 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide, features a substituted indole ring. The shared presence of this moiety indicates potential similarities in their chemical characteristics or biological behaviors, possibly related to their interactions with specific receptors or enzymes. []

(E)-5-Benzyloxy-2-{[(4-chlorophenyl)imino]methyl}phenol:

  • Compound Description: This Schiff base compound, synthesized from 2-amino-4-chlorophenol, contains a distinctive S(6) ring motif formed by an intramolecular O—H⋯O hydrogen bond. []
  • Relevance: Although not directly structurally similar to 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide, understanding its synthesis and structural features, particularly the S(6) ring motif, can inspire the design and synthesis of structurally diverse compounds with potential bioactivities. []

(E)-5-Benzyloxy-2-({[2-(1H-indol-3-yl)ethyl]iminiumyl}methyl)phenolate:

  • Compound Description: Synthesized from 2-(2,3-dihydro-1H-indol-3-yl)ethan-1-amine, this compound forms a charge-assisted N+—H⋯O− hydrogen bond, contributing to its unique structure and potential bioactivity. []
  • Relevance: While not a direct structural analog of 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide, this compound's structure, particularly the charge-assisted hydrogen bond, provides valuable insights for designing and synthesizing structurally diverse compounds. Understanding these features could contribute to discovering novel compounds with desired bioactivities. []

2-(5-Hydroxy-2-methyl-1H-indol-3-yl)acetic acid:

  • Compound Description: This substituted indole-3-acetic acid derivative exhibits antiviral properties, particularly against influenza and the hepatitis C virus. []
  • Relevance: This compound, although structurally distinct from 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide, shares the indole moiety. This common feature suggests a potential relationship in their chemical properties or biological activities, potentially related to their interaction with viral proteins or cellular pathways involved in viral replication. []

5-(N-Substituted-1H-indol-3-yl)-5H-thiazolo[4,3-b]-1,3,4-thiadiazole:

  • Compound Description: This class of heterocyclic compounds, characterized by a thiadiazole nucleus linked to an indole moiety, exhibits a broad spectrum of biological activities, including antioxidant, analgesic, antitumor, and anti-inflammatory effects. []
  • Relevance: Although structurally distinct from 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide, this class of compounds showcases the versatility of indole-based structures in medicinal chemistry. The varied biological activities of these thiadiazole-linked indole derivatives highlight the potential for exploring similar structural modifications to the target compound for enhancing its pharmacological profile. []

4-l5-[(1H-Indol-3-yl)-5H-thiazolo[4,3-b]-1,3,4-thiadiazol-2-yl]diazor-1H-pyrazole-3,5-diamine (18a):

  • Compound Description: This specific derivative, part of the 5-(N-substituted-1H-indol-3-yl)-5H-thiazolo[4,3-b]-1,3,4-thiadiazole class, exhibits potent radical-scavenging activity, exceeding that of ascorbic acid. []
  • Relevance: This compound's notable antioxidant activity further emphasizes the potential of modifying and exploring diverse indole-containing structures, similar to 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide, for developing novel therapeutic agents. []

1-Acetyl-1H-indol-3-yl acetate (N,O-Diacetylindoxyls):

  • Compound Description: This compound serves as a precursor to aglycones found in chromogenic compounds used for identifying microorganisms. []
  • Relevance: This compound, featuring an indole core structure similar to 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide, highlights the significance of the indole moiety in biological systems. Its role in chromogenic compounds suggests that modifications to the target compound could be explored for developing novel detection methods or probes for biological studies. []

3-Acetoxy-1-acetyl-2-methyl-1H-indole:

  • Compound Description: This specific derivative of N,O-Diacetylindoxyls has been prepared from N-acetylated 2-((carboxymethyl)amino)benzoic acid, demonstrating the possibility of synthesizing diverse indole derivatives. []
  • Relevance: This compound's synthesis method provides valuable insights for potentially synthesizing analogs of 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide. []

(2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205):

  • Compound Description: AZD4205 is a potent and highly selective JAK1 kinase inhibitor, demonstrating promising antitumor activity, especially in combination with other anticancer agents like Osimertinib. []
  • Relevance: This compound, like the target compound 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide, features an indole ring system in its structure. This shared feature suggests a possible connection in their chemical properties or biological interactions, particularly concerning their interaction with kinases or signaling pathways involved in cancer development and progression. []

LY-334370:

  • Compound Description: This compound is a known selective agonist for the 5-HT1F receptor. []
  • Relevance: LY-334370, although structurally distinct from 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide, was used as a starting point for developing divalent 5-HT1 receptor ligands. This approach involved covalent dimerization, generating molecules with altered affinity and selectivity towards different 5-HT1 receptor subtypes, indicating a potential strategy for modifying and improving the target compound's pharmacological properties. []

N-[1-(7-tert-Butyl-1H-indol-3-ylmethyl)-2-(4-cyclopropanecarbonyl-3-methyl-piperazin-1-yl)-2-oxo-ethyl]-4-nitro-benzamide (SP-10):

  • Compound Description: SP-10 exhibits potent in vitro anti-HIV activity by inhibiting viral replication at significantly lower concentrations than Zidovudine (AZT). It achieves this by modifying actin dynamics, ultimately disrupting HIV-1 binding and entry into host cells. []
  • Relevance: This compound shares a substituted indole structure with 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide, implying potential similarities in their chemical properties or biological interactions. SP-10's unique mechanism of action by modulating actin dynamics suggests a novel avenue for exploring potential antiviral activities of the target compound or its analogs. []

N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfonamide:

  • Compound Description: This class of 2,3-dimethylindole derivatives was synthesized through a 1,4-addition reaction, resulting in compounds with predicted biological activity, including potential as para-amino benzoic acid antagonists and glutamyl endopeptidase II inhibitors. []
  • Relevance: Sharing the indole core structure with 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide, these derivatives highlight the potential of modifying the target compound with diverse substituents. This could lead to generating analogs with a broader range of biological activities, including those related to enzyme inhibition and metabolic pathways. []

3-((5-Hydrazinyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-1H-indole:

  • Compound Description: This compound serves as a crucial intermediate for synthesizing a series of heterocyclic compounds, including Schiff bases, N-acyl derivatives, and 1,3-diazetines. []
  • Relevance: Although not directly structurally analogous to 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide, this compound's use in constructing various heterocyclic systems provides valuable insights for synthetic chemists. Exploring similar synthetic strategies with 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide could lead to developing a library of novel compounds with potentially diverse biological activities. []

4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-N-[5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]benzamide (Nilotinib):

  • Compound Description: Nilotinib is a tyrosine kinase inhibitor used for treating chronic myeloid leukemia. [, ]
  • Relevance: While structurally different from 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide, research on improving Nilotinib's solubility and bioavailability using organic acids provides a valuable framework. This knowledge can be applied to enhance the pharmaceutical properties and delivery of the target compound, potentially improving its therapeutic efficacy. [, ]

4-({(1E,2E)-3-[3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl]allylidene}amino)-5-methyl-1H-1,2,4-triazole-5(4H)-thione:

  • Compound Description: This compound, featuring a trans conformation with respect to its methene C=C and acyclic N=C bonds, forms inversion dimers through N—H⋯S hydrogen bonds. []

1,3-Dimethylisochromeno[4,3-c]pyrazol-5(1H)-one:

  • Compound Description: This compound, derived from a benzendiazonium hydrogen sulfate precursor, is identified as a potential benzodiazepine receptor ligand, indicating its potential central nervous system activity. []
  • Relevance: Although structurally dissimilar to 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide, its potential as a benzodiazepine receptor ligand highlights the importance of exploring diverse chemical scaffolds for discovering novel therapeutics. It suggests that modifications to the target compound, potentially incorporating elements from this compound's structure, could be explored for modulating benzodiazepine receptor activity, which could have implications for treating anxiety, insomnia, or other CNS disorders. []

(3′SR,4′RS)- and (3′SR,4′SR)-4′-Hydroxy-2′,4′-dihydro-2,5′-dimethyl-2′-phenylspiro[isoindoline-1,3′-3′H-pyrazol]-3-ones:

  • Compound Description: These epimeric compounds, generated through Pschorr–Sandmeyer reactions, provide insights into the structural diversity achievable through specific synthetic transformations. []
  • Relevance: Though not directly structurally analogous to 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide, understanding the synthetic routes and structural features of these epimers offers valuable knowledge. This knowledge can inspire the development of new synthetic strategies and the exploration of structural modifications for creating novel analogs of the target compound with potentially enhanced pharmacological properties. []

3-Methyl-1-phenyl[2]benzopyrano[4,3-c]pyrazol-5(1H)-one:

  • Compound Description: This compound, derived from specific spiro[isoindoline-1,3′-3′H-pyrazol]-3-ones, represents a potentially pharmacologically active scaffold, highlighting the significance of exploring diverse heterocyclic systems in medicinal chemistry. []
  • Relevance: Although structurally distinct from 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide, its potential pharmacological activity emphasizes the importance of exploring diverse heterocyclic structures related to the target compound. []

N-(3-acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide (13):

  • Compound Description: Compound 13 is a potent and selective covalent JNK3 inhibitor. It exhibited a significant decrease in intracellular JNK3 binding affinity when equipped with a photolabile protecting group, which was recovered upon UV irradiation. []
  • Relevance: While this compound is not a direct structural analog of 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide, its successful implementation of a photocaging strategy highlights the potential for applying similar approaches to the target compound. This could lead to developing photocaged versions of 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide, enabling precise spatiotemporal control over its biological activity for research purposes. []

4-Chloro-3-methyl-5-[2-(methylcarbamoyl)phenyl]-1-phenyl-1H-pyrazole:

  • Compound Description: This derivative, obtained from a modified Pschorr reaction in a pyrazole series, further demonstrates the structural diversity achievable through synthetic modifications. []
  • Relevance: While this compound is not a direct structural match for 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide, its synthesis highlights the utility of modified Pschorr reactions. These findings can potentially be applied to the target compound for structural diversification, potentially leading to analogs with enhanced pharmacological properties. []

Methyl 4-(3-Acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl)benzoate:

  • Compound Description: This compound represents a novel class of stereoselective pyrrolidinone (PYD) positive allosteric modulators (PAMs) specifically targeting GluN2C-containing NMDA receptors. []
  • Relevance: Similar to 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide, this compound features a 2-methyl-1H-indol-3-yl group within its structure. This shared structural element indicates that both compounds belong to a broader class of 2-methyl-1H-indol-3-yl derivatives. While their core structures and potential biological targets differ, this commonality suggests these compounds might share some physicochemical properties and could exhibit interesting interactions within biological systems. []

4-Amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione:

  • Compound Description: This compound serves as a versatile building block for synthesizing indole-1,2,4-triazole-pyridazine-quinoxaline hybrids, showcasing its utility in constructing diverse heterocyclic systems. []
  • Relevance: Though structurally distinct from 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide, this compound highlights the versatility of indole-containing molecules as scaffolds in medicinal chemistry. Its successful application in creating complex heterocyclic systems suggests potential avenues for modifying the target compound, potentially leading to novel derivatives with enhanced pharmacological activities. []

(E)-5-Methyl-3-(1-(4-nitrophenylimino)ethyl)-1H-indol-2-amine:

  • Compound Description: This Schiff base ligand, synthesized from 1-(2-amino-5-methyl-1H-indol-3-yl)ethanone and 4-nitrobenzenamine, serves as a framework for developing metal complexes with potential antimicrobial properties. []
  • Relevance: While structurally different from 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide, this compound's use in developing metal complexes with antimicrobial properties provides a valuable strategy for enhancing the target compound's biological activity. Investigating similar metal complexation approaches with 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide could lead to derivatives with improved efficacy against various pathogens. []

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO):

  • Compound Description: VNO is an oxidative impurity identified during the degradation study of Venetoclax, a BCL-2 inhibitor. []
  • Relevance: While VNO shares some structural similarities with 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide, especially the presence of an aromatic ring system and amide linkages, it lacks the core indole structure present in the target compound. Despite this, its identification as an oxidative degradation product highlights the potential susceptibility of similar compounds to oxidative metabolism. Therefore, understanding the formation and properties of VNO can offer insights for designing and modifying the target compound to improve its metabolic stability and potentially reduce the formation of undesired metabolites. []

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax Hydroxylamine Impurity, VHA):

  • Compound Description: VHA is another oxidative impurity identified during the degradation study of Venetoclax. It forms from the Meisenheimer rearrangement of VNO. []
  • Relevance: Similar to VNO, VHA shares some structural aspects with 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide but lacks the core indole structure. Its identification as a product of VNO's Meisenheimer rearrangement provides crucial information about potential degradation pathways for compounds with similar structural features as the target compound. This understanding is essential for developing strategies to enhance the stability and shelf life of the target compound. []

N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-3-methoxypropanamide:

  • Compound Description: Identified as a major degradation product of Osimertinib, this compound emphasizes the susceptibility of certain chemical bonds within the parent drug to hydrolytic cleavage. []
  • Relevance: This compound shares the 1-methyl-1H-indol-3-yl moiety with the target compound, 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide, and highlights a potential metabolic pathway for similar compounds. Understanding the degradation process and structural changes associated with this compound's formation can guide the development of strategies to enhance the stability and potentially modify the metabolic fate of the target compound. []

4-Chloro-N-(2-methyl-1H-indol-1-yl)-3-sulphamoyl-benzamide (Impurity B):

  • Compound Description: Identified as an impurity during the quality control analysis of indapamide sustained-release tablets, this finding emphasizes the importance of monitoring and controlling impurities during drug manufacturing to ensure drug safety and efficacy. []
  • Relevance: This compound and 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide share the substituted indole core structure, indicating potential similarities in their chemical properties. Understanding its presence as an impurity in indapamide tablets emphasizes the need to control similar impurities during the synthesis or formulation of 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide. []

N-(3-((4-Amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an):

  • Compound Description: This multikinase inhibitor demonstrates potent activity against Src, KDR, and several kinases involved in the MAPK pathway, highlighting its potential as a therapeutic agent for triple-negative breast cancer (TNBC). []
  • Relevance: While structurally different from 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide, the development of 13an as a multikinase inhibitor offers a valuable case study in drug discovery. Understanding its structure-activity relationship and the process of optimizing its pharmacological properties, especially its anti-TNBC activity, can provide valuable insights for developing novel therapeutic agents, including potential modifications to the target compound. []

Properties

CAS Number

899990-57-9

Product Name

4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide

IUPAC Name

4-[(1-methylindol-3-yl)carbamoylamino]benzamide

Molecular Formula

C17H16N4O2

Molecular Weight

308.341

InChI

InChI=1S/C17H16N4O2/c1-21-10-14(13-4-2-3-5-15(13)21)20-17(23)19-12-8-6-11(7-9-12)16(18)22/h2-10H,1H3,(H2,18,22)(H2,19,20,23)

InChI Key

ISUIABOIZNHIML-UHFFFAOYSA-N

SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)C(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.